molecular formula C17H17F3N4O2 B2885622 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034437-52-8

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2885622
CAS No.: 2034437-52-8
M. Wt: 366.344
InChI Key: GGZWPFKPIDHRSA-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound characterized by its unique structural features, including a pyrazin-2-yloxy group attached to a cyclohexyl ring and a trifluoromethyl group on a nicotinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

    Formation of the Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate alkylating agent to introduce the pyrazin-2-yloxy group.

    Cyclohexyl Derivative Formation: The pyrazin-2-yloxy intermediate is then reacted with a cyclohexyl halide under basic conditions to form the cyclohexyl derivative.

    Nicotinamide Coupling: The cyclohexyl derivative is coupled with 6-(trifluoromethyl)nicotinic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazin-2-yloxy group, leading to the formation of oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Pyrazin-2-yloxy oxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Incorporated into polymers and materials for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme mechanisms.

    Biological Probes: Used in labeling and tracking biological molecules.

Medicine

    Drug Development: Potential candidate for developing new pharmaceuticals due to its bioactive properties.

    Therapeutic Agents: Investigated for its potential in treating various diseases.

Industry

    Chemical Synthesis: Employed in the synthesis of complex organic molecules.

    Agriculture: Potential use in developing agrochemicals.

Mechanism of Action

The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like 6-(trifluoromethyl)nicotinamide.

    Pyrazine Derivatives: Compounds containing the pyrazin-2-yloxy group.

Uniqueness

    Structural Features: The combination of pyrazin-2-yloxy and trifluoromethyl groups on a cyclohexyl-nicotinamide backbone is unique.

    Bioactivity: Exhibits distinct bioactive properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c18-17(19,20)14-6-1-11(9-23-14)16(25)24-12-2-4-13(5-3-12)26-15-10-21-7-8-22-15/h1,6-10,12-13H,2-5H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZWPFKPIDHRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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